molecular formula C6H5BrClN B1269894 4-Bromo-2-chloroaniline CAS No. 38762-41-3

4-Bromo-2-chloroaniline

Cat. No.: B1269894
CAS No.: 38762-41-3
M. Wt: 206.47 g/mol
InChI Key: INMZDDDQLHKGPF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloroaniline is a chemical compound with the linear formula BrC6H3(Cl)NH2 . It has a molecular weight of 206.47 . This compound is almost planar .


Synthesis Analysis

The synthesis of this compound involves multiple steps . The process begins with N-Bromosuccinimide in acetonitrile under irradiation for 2 hours. This is followed by the addition of N-chloro-succinimide in acetonitrile for 2 hours at 20°C under irradiation. The final step involves refluxing with potassium hydroxide in ethanol for 12 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5BrClN . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a flash point of 100.0±21.8 °C .


Chemical Reactions Analysis

This compound forms an exciplex in the presence of hydrogen peroxide and chloride ions . It does not readily react with fluconazole and other related molecules, but it can photoreduce hydrogen peroxide .


Physical and Chemical Properties Analysis

This compound has a molar refractivity of 43.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.8±3.0 cm3 . It also has a polarizability of 17.1±0.5 10-24 cm3 and a surface tension of 50.5±3.0 dyne/cm .

Scientific Research Applications

Electrochemical Oxidation

The electrochemical oxidation of halogenated anilines, including 4-bromoaniline derivatives, has been studied in acetonitrile solutions. Researchers have investigated the oxidation mechanism and identified the oxidation products, providing insights into electrochemical reactions and potential applications in synthesis and environmental remediation. One study in this area was conducted by Kádár, Nagy, Karancsi, and Farsang (2001), who explored the electrochemical oxidation of various bromoanilines and identified the formation of oxidized diphenylamine type dimers and monomer halogenated anilines (Kádár, Nagy, Karancsi, & Farsang, 2001).

Crystallographic Studies

The structural characteristics of halogeno-aniline derivatives, including 2,4-dibromo-6-chloroaniline, have been analyzed through crystallographic studies. These compounds have been observed to form infinite chains via hydrogen bonds, aiding in understanding their molecular structure and potential applications in materials science. Ferguson, Low, Penner, and Wardell (1998) contributed to this research area by examining various halogeno-aniline derivatives (Ferguson, Low, Penner, & Wardell, 1998).

Photoreduction Studies

The photoreduction of bromonitrobenzene compounds, including 4-bromo-2-chloroaniline, has been studied in different conditions, revealing insights into photosubstitution reactions and potential applications in photochemistry and environmental science. A notable study in this area was conducted by Wubbels, Snyder, and Coughlin (1988), who explored the HCl-catalyzed photoreduction of 4-bromonitrobenzene (Wubbels, Snyder, & Coughlin, 1988).

Biodegradation Studies

The biodegradation of chloroanilines, including 4-chloroaniline, by soil bacteria has been researched, providing insights into environmental bioremediation strategies. Vangnai and Petchkroh (2007) conducted a study on the biodegradation of 4-chloroaniline by bacteria enriched from soil, which is relevant to understanding the microbial breakdown of similar compounds (Vangnai & Petchkroh, 2007).

Mechanism of Action

Target of Action

4-Bromo-2-chloroaniline (4BCA) is an exciplex that forms in the presence of hydrogen peroxide and chloride ions . The primary targets of 4BCA are these ions, which are common in various biological systems.

Mode of Action

4BCA interacts with its targets (hydrogen peroxide and chloride ions) to form an exciplex, a complex formed by the association of two molecules with the creation of an excited state . This interaction results in changes in the energy state of the system, leading to various downstream effects.

Biochemical Pathways

It is known that 4bca can photoreduce hydrogen peroxide . This suggests that it may play a role in pathways involving oxidative stress and cellular response to reactive oxygen species.

Action Environment

The action, efficacy, and stability of 4BCA can be influenced by various environmental factors. For instance, the presence and concentration of hydrogen peroxide and chloride ions in the environment can affect the formation of the exciplex and thus the action of 4BCA . Other factors such as pH, temperature, and the presence of other molecules can also impact the action of 4BCA.

Properties

IUPAC Name

4-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMZDDDQLHKGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027990
Record name 4-Bromo-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38762-41-3
Record name 4-Bromo-2-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38762-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-Bromo-2-chloroaniline and how is it characterized?

A1: this compound (molecular formula: C6H5BrClN) is an aniline derivative with a bromine atom at the para position and a chlorine atom at the ortho position relative to the amino group. The molecule is almost planar, as revealed by crystallographic analysis .

Q2: How does the structure of this compound influence its crystal packing?

A2: In the crystal structure, this compound molecules are linked together by intermolecular hydrogen bonds. The amino group (N-H) acts as a hydrogen bond donor, forming interactions with both the nitrogen atom (N) and, albeit weaker, with the bromine atom (Br) of neighboring molecules . This hydrogen bonding network leads to the formation of sheet-like structures within the crystal lattice.

Q3: this compound is used to synthesize a Tröger’s base analogue. What is notable about the structure of this analogue?

A3: The Tröger’s base analogue, 2,8-Dibromo-4,10-dichloro-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, synthesized using this compound exhibits a large dihedral angle of 110.9° between the two aryl rings within its structure . This is significant as it represents the largest measured dihedral angle for a simple dibenzo analogue of Tröger’s base. This structural information is crucial for understanding the compound's potential applications and reactivity.

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